4-(3-(Ethoxymethyl)piperidin-1-yl)aniline
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical exploration of piperidine derivatives, which have been recognized as foundational compounds in medicinal chemistry since the early twentieth century. Piperidine derivatives gained prominence due to their presence in various pharmaceuticals and natural products, establishing a foundation for systematic investigation of substituted piperidine compounds. The specific compound this compound represents a sophisticated evolution in the design of heterocyclic molecules, combining the established therapeutic potential of piperidine structures with aniline functionalities. The discovery and characterization of this compound reflect advances in synthetic methodologies that enable precise control over substitution patterns and functional group positioning. Research into this particular derivative has been facilitated by improved understanding of structure-activity relationships within the piperidine family, allowing for targeted synthesis of compounds with enhanced biological properties.
The compound's emergence in contemporary chemical literature coincides with increased interest in developing novel therapeutic agents that can modulate specific biological pathways. Historical precedent for piperidine-based drug development includes numerous successful pharmaceutical agents, establishing a scientific rationale for investigating substituted variants like this compound. The systematic exploration of ethoxymethyl substitutions on piperidine rings has been driven by efforts to optimize pharmacokinetic properties while maintaining or enhancing biological activity. This historical context positions the compound within a well-established tradition of medicinal chemistry research that continues to yield therapeutically relevant molecules.
Significance in Heterocyclic Chemistry
This compound occupies a significant position within heterocyclic chemistry due to its unique structural features that combine multiple pharmacologically important motifs. The compound exemplifies the strategic integration of heterocyclic components, specifically incorporating a six-membered piperidine ring with nitrogen heteroatom functionality alongside an aromatic aniline system. This combination creates opportunities for diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for biological activity. The presence of the ethoxymethyl substituent adds an additional dimension of chemical complexity, providing sites for metabolic transformation and potentially modulating the compound's pharmacological profile.
Within the broader context of heterocyclic chemistry, piperidine derivatives like this compound represent valuable scaffolds for medicinal chemistry applications. The saturated six-membered nitrogen heterocycle provides conformational flexibility while maintaining structural stability, making it an ideal platform for drug design. The compound's significance extends beyond its individual properties to its role as a representative member of a compound class that has demonstrated consistent success in pharmaceutical development. Research indicates that heterocyclic compounds containing both piperidine and aniline functionalities often exhibit enhanced biological activity compared to their individual components, suggesting synergistic effects that arise from their combination.
The strategic importance of this compound in heterocyclic chemistry is further emphasized by its potential as a synthetic intermediate for accessing more complex molecular architectures. The presence of multiple reactive sites, including the aniline nitrogen and the ethoxymethyl functionality, provides opportunities for further chemical modification and derivatization. This versatility makes the compound valuable not only as a final target molecule but also as a building block for creating diverse chemical libraries for biological screening.
Classification within Piperidine Derivatives
This compound belongs to the extensive family of piperidine derivatives, which are classified as secondary amines within saturated heterocyclic compound groups. The compound's classification is based on its core piperidine structure, characterized by a six-membered ring containing one nitrogen atom in a saturated framework. Within this classification system, the compound represents a substituted piperidine derivative where the nitrogen atom forms a bond with an aniline moiety, while the ring carries an ethoxymethyl substituent at the 3-position. This specific substitution pattern distinguishes it from other piperidine derivatives and influences its chemical and biological properties.
The broader piperidine derivative class encompasses numerous pharmaceutically active compounds, including selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotic medications, and opioids. Within this diverse family, this compound shares structural features with compounds that have demonstrated significant therapeutic potential, particularly those containing aniline substituents. The classification of this compound within piperidine derivatives provides important context for understanding its potential biological activities and guides research into its pharmacological properties.
The molecular formula C₁₄H₂₂N₂O and molecular weight of 234.34 grams per mole position this compound within a specific size range that is often associated with favorable pharmacokinetic properties. The computational chemistry data, including a topological polar surface area of 38.49 and a calculated logP of 2.5217, further refine its classification and suggest characteristics that may influence its biological distribution and activity. These parameters place the compound within ranges typically associated with compounds that can effectively cross biological membranes while maintaining appropriate solubility characteristics.
Current Research Landscape
The current research landscape surrounding this compound reflects growing interest in its potential applications across multiple scientific disciplines. Contemporary research efforts focus primarily on understanding the compound's mechanism of action, particularly its interactions with cytochrome P450 enzymes, which play crucial roles in drug metabolism. Studies have revealed that the compound can modulate enzyme activity, either through inhibition or activation of catalytic processes, leading to altered metabolic pathways that may have therapeutic implications. This research direction is particularly significant given the importance of cytochrome P450 enzymes in pharmaceutical metabolism and drug-drug interactions.
Current investigations into the compound's chemical reactivity patterns have identified multiple reaction pathways, including oxidation, reduction, and substitution reactions. Research demonstrates that the compound can undergo oxidation to form corresponding quinone derivatives, while reduction reactions can yield various amine derivatives. These findings contribute to a comprehensive understanding of the compound's chemical behavior and inform strategies for its synthetic manipulation and potential pharmaceutical development. The diversity of chemical transformations available to this compound enhances its value as both a research tool and a potential therapeutic agent.
| Research Focus Area | Key Findings | Implications |
|---|---|---|
| Enzyme Interactions | Cytochrome P450 modulation | Potential drug development applications |
| Chemical Reactivity | Multiple reaction pathways identified | Enhanced synthetic versatility |
| Biological Activity | Demonstrated bioactivity | Therapeutic potential assessment |
| Synthetic Methods | Multi-step synthesis optimization | Improved production efficiency |
The pharmaceutical research landscape has shown particular interest in the compound's potential for drug development, with studies focusing on its structure-activity relationships and optimization for specific therapeutic targets. Research groups are investigating methods to enhance the compound's biological activity while minimizing potential adverse effects, following established principles of medicinal chemistry. This work includes exploration of various synthetic approaches to access the compound efficiently and in high purity, with attention to scalability for potential commercial applications.
Contemporary research also encompasses computational studies aimed at predicting the compound's behavior in biological systems and optimizing its properties for specific applications. These investigations utilize molecular modeling techniques to understand the compound's interactions with biological targets and guide the design of improved derivatives. The integration of computational and experimental approaches represents a modern paradigm in pharmaceutical research that maximizes the efficiency of drug discovery efforts while minimizing resource requirements.
Properties
IUPAC Name |
4-[3-(ethoxymethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-17-11-12-4-3-9-16(10-12)14-7-5-13(15)6-8-14/h5-8,12H,2-4,9-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRZEVSAQQSJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Salt-Forming Reaction
- React 3-(4-nitrophenyl)pyridine with a 3-halogenated propylene (e.g., 3-chloropropylene) to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.
- Zinc powder is optionally added during this step to facilitate the reaction.
- Reaction conditions: 55–65 °C for 2–3 hours in an organic solvent such as tetrahydrofuran (THF).
Reduction Reaction
- The quaternary ammonium salt is mixed with zinc chloride.
- Sodium borohydride is added portion-wise at 20–30 °C under nitrogen atmosphere.
- The reaction proceeds for 3–4 hours, reducing both the nitro group and the pyridine ring simultaneously to yield 4-(piperidine-3-yl)aniline.
- Workup involves acid quenching, basification to pH 10–12, extraction with ethyl acetate, washing, concentration, and recrystallization.
Yield: Approximately 95% under optimized conditions.
- Multiplets at δ 1.56–1.66 ppm (2H), 1.74–1.79 ppm (1H), 1.91–1.98 ppm (1H)
- Multiplet at δ 3.10–3.17 ppm (5H)
- Broad singlet at δ 3.47 ppm (2H)
- Aromatic doublets at δ 6.58 ppm (2H, J=8.0 Hz) and 7.03 ppm (2H, J=8.0 Hz)
This method avoids precious metal catalysts, uses mild conditions, and is suitable for large-scale industrial production.
Related Synthetic Insights from Literature
A study on related piperidine derivatives describes the use of palladium-catalyzed coupling and protective group strategies:
- Protection of amino groups with 2-(trimethylsilyl)ethoxymethyl (SEM) chloride.
- Pd-catalyzed amination at the C4-position of pyridine rings.
- Deprotection under acidic conditions (e.g., trifluoroacetic acid) followed by neutralization to yield the desired aniline-substituted piperidine derivatives.
Though this method is more complex, it demonstrates the utility of transition metal catalysis and protecting groups in fine-tuning the synthesis of substituted piperidines.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Salt-Forming Reaction | 3-(4-nitrophenyl)pyridine + 3-halogenated propylene, Zn powder, THF, 55–65 °C, 2–3 h | Formation of quaternary ammonium salt | High yield intermediate |
| Reduction Reaction | Quaternary ammonium salt + ZnCl2 + NaBH4, 20–30 °C, 3–4 h, N2 atmosphere | Reduction of nitro and pyridine to piperidine aniline | ~95% yield |
| Ethoxymethyl Group Introduction | Alkylation with ethoxymethyl halide or reductive amination | Installation of ethoxymethyl substituent | Requires optimization |
| Workup and Purification | Acid/base quenching, extraction, recrystallization | Isolation of pure product | High purity (>95%) achievable |
Research Findings and Industrial Relevance
- The described methods provide a cost-effective, scalable route to this compound and related intermediates.
- Avoidance of precious metals and use of mild reducing agents (sodium borohydride) reduce environmental and economic costs.
- The process tolerates sensitive functional groups and offers good yields, making it suitable for pharmaceutical intermediate production.
- Further optimization of the ethoxymethylation step is necessary to maximize selectivity and yield.
Chemical Reactions Analysis
4-(3-(Ethoxymethyl)piperidin-1-yl)aniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-(Ethoxymethyl)piperidin-1-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(Ethoxymethyl)piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural analogs and their differences:
Key Observations:
- Piperidine Substituents: The ethoxymethyl group in the target compound enhances lipophilicity compared to sulfonyl () or methylpiperazinyl () groups, which may improve membrane permeability.
Aniline Ring Modifications :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Ethoxymethyl and trifluoromethyl groups increase logP values, enhancing blood-brain barrier penetration (e.g., 34c vs. sulfonyl analogs) .
- Solubility : Piperazinyl and methoxy substituents improve aqueous solubility due to hydrogen-bonding capacity .
- Metabolic Stability : Ethoxymethyl groups may undergo slower oxidative metabolism compared to propoxy chains, as seen in cytochrome P450 assays .
Biological Activity
4-(3-(Ethoxymethyl)piperidin-1-yl)aniline is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. These compounds have shown cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that piperidine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu | X | Induction of apoptosis |
| Bleomycin | FaDu | Y | DNA damage |
Neuroprotective Effects
The compound also shows promise in neuroprotection. It has been linked to the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer’s. The introduction of piperidine moieties has been shown to enhance brain exposure and improve the pharmacological profile of related compounds .
Enzyme Inhibition
The primary mechanism through which this compound exerts its biological effects appears to be through enzyme inhibition. The compound's ability to inhibit AChE suggests potential applications in treating cognitive decline associated with Alzheimer's disease. Additionally, its interactions with other receptors may contribute to its anticancer activity.
Antioxidant Properties
Research indicates that this compound possesses antioxidant properties, which can mitigate oxidative stress—a significant factor in cancer progression and neurodegeneration. The antioxidant activity has been attributed to its structural features that allow it to scavenge free radicals effectively.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of various piperidine derivatives on cancer cell lines. Among these, this compound was highlighted for its superior efficacy in inducing apoptosis compared to traditional chemotherapeutics .
Study 2: Neuroprotective Potential
A separate investigation focused on the neuroprotective effects of piperidine derivatives. The study found that compounds similar to this compound could significantly reduce AChE activity, suggesting a mechanism for enhancing cognitive function in models of Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3-(Ethoxymethyl)piperidin-1-yl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step routes, such as:
- Nucleophilic substitution : Reacting 3-(ethoxymethyl)piperidine with a halogenated aniline derivative under basic conditions (e.g., KCO in DMF) to form the piperidine-aniline linkage.
- Reductive amination : If intermediates require amine coupling, NaBH or Pd/C-catalyzed hydrogenation may be employed .
- Optimization : Reaction temperature (60–100°C), solvent polarity, and stoichiometric ratios significantly impact yield and purity. For example, excess piperidine derivatives can reduce side products .
Q. How can researchers optimize the solubility profile of this compound for biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance aqueous solubility while maintaining biocompatibility.
- pH adjustment : The ethoxymethyl group increases lipophilicity, but the aniline’s amine can be protonated in acidic buffers (pH 4–6) to improve solubility .
- Surfactant-assisted dispersion : Non-ionic surfactants (e.g., Tween-80) at 0.1–1% (w/v) can stabilize colloidal dispersions for in vitro assays .
Advanced Research Questions
Q. What experimental strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Positional isomer studies : Compare activity with 2-(3-(ethoxymethyl)piperidin-1-yl)aniline to assess the impact of substitution patterns on receptor binding .
- Functional group modifications : Replace the ethoxymethyl group with difluoromethyl or methoxymethyl groups to evaluate electronic effects on biological activity .
- Pharmacophore mapping : Use molecular docking and QSAR models to identify critical interactions (e.g., hydrogen bonding via the aniline NH group) .
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) alongside functional assays (e.g., calcium flux for ion channel modulation) to confirm target engagement .
- Purity verification : Use HPLC-MS to rule out batch-specific impurities, which may cause variability in enzyme inhibition studies .
- Solvent controls : Ensure solvents (e.g., DMSO) do not interfere with assay readouts, particularly in cell-based studies .
Q. What methodologies are recommended for investigating the material science properties of this compound, such as electronic conductivity?
- Methodological Answer :
- Cyclic voltammetry : Measure redox potentials in acetonitrile or DMF to assess electron-donating/withdrawing effects of the ethoxymethyl and aniline groups .
- Thin-film characterization : Spin-coat the compound onto ITO electrodes and evaluate conductivity via four-probe measurements.
- Self-assembly studies : Use AFM or TEM to analyze nanostructure formation in solvent-evaporated films, leveraging the piperidine ring’s conformational flexibility .
Data-Driven Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
